molecular formula C8H7Cl2NO2 B8664595 (4-Amino-2,5-dichlorophenyl)acetic acid

(4-Amino-2,5-dichlorophenyl)acetic acid

Cat. No.: B8664595
M. Wt: 220.05 g/mol
InChI Key: WMKFIATVNPEJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-2,5-dichlorophenyl)acetic acid is a chemical compound with the molecular formula C8H7Cl2NO2 . It belongs to the class of phenylacetic acid derivatives and features both amino and chloro substituents on the phenyl ring, a structure often exploited in pharmaceutical and organic synthesis research. While specific research applications for this compound are not well-documented in currently available public sources, its molecular architecture suggests potential utility as a versatile building block or intermediate. Researchers may investigate its use in the synthesis of more complex molecules, particularly in the development of compounds with biological activity. Its structural motifs are common in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound's properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2-(4-amino-2,5-dichlorophenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13)

InChI Key

WMKFIATVNPEJFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino 2,5 Dichlorophenyl Acetic Acid

Strategic Approaches for the Synthesis of (4-Amino-2,5-dichlorophenyl)acetic Acid

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure correct regiochemistry of the substituents. Established pathways often rely on modifying commercially available precursors, while novel routes may employ modern catalytic systems for more efficient bond formation.

Exploration of Established Synthetic Pathways and Precursors

Established synthetic strategies for compounds of this class typically involve multi-step sequences starting from simpler aromatic precursors. A common and logical approach is the reduction of a corresponding nitroaromatic compound, which is a well-documented method for the preparation of anilines. wikipedia.orgorganic-chemistry.orgchemicalbook.com

A plausible and widely used pathway would commence with a suitable nitrophenyl precursor, such as (2,5-dichloro-4-nitrophenyl)acetic acid. The synthesis of this nitro intermediate could itself start from p-nitrobenzyl cyanide via hydrolysis to form p-nitrophenylacetic acid, followed by chlorination. orgsyn.orgasianpubs.org Once the (2,5-dichloro-4-nitrophenyl)acetic acid intermediate is obtained, the final step is the chemoselective reduction of the nitro group to an amine.

Various reagents are effective for the reduction of aromatic nitro groups, offering different levels of selectivity and functional group tolerance. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.

Metal-Acid Systems: A classic and cost-effective method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). chemicalbook.comgoogle.com For instance, the reduction of 4-nitrophenylacetic acid is effectively achieved using iron powder in a heated acidic solution. chemicalbook.com

Another established, albeit less direct, route is the Willgerodt–Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction converts an aryl alkyl ketone into the corresponding terminal thioamide, which can then be hydrolyzed to the carboxylic acid. This pathway would hypothetically start from 4-amino-2,5-dichloroacetophenone. The ketone would react with an amine (like morpholine) and elemental sulfur to form a phenylthioacetamide derivative, which upon hydrolysis would yield the desired this compound. researchgate.netrsc.org

Table 1: Comparison of Established Synthetic Precursors and Key Reactions
PathwayKey PrecursorCore TransformationCommon ReagentsReference
Nitro Group Reduction(2,5-dichloro-4-nitrophenyl)acetic acidReduction of Ar-NO₂ to Ar-NH₂H₂/Pd-C; Fe/HCl; SnCl₂ wikipedia.orgchemicalbook.com
Willgerodt–Kindler Reaction4-amino-2,5-dichloroacetophenoneOxidative rearrangement of a ketoneS₈, Morpholine; then H₃O⁺ hydrolysis wikipedia.orgorganic-chemistry.orgresearchgate.net

Development of Novel Synthetic Routes and Methodological Advancements

Modern organic synthesis offers more advanced and potentially more efficient routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been adapted for the synthesis of substituted phenylacetic acid derivatives. inventivapharma.com A novel strategy could involve the coupling of a suitably protected bromo- or boronic acid-substituted 2,5-dichloroaniline (B50420) with a coupling partner that provides the acetic acid moiety. For example, a Suzuki reaction between a boronic ester of 4-amino-2,5-dichlorobenzene and an ethyl bromoacetate (B1195939) derivative could be envisioned, followed by hydrolysis of the ester.

Another advanced approach involves C-H activation, although this remains a challenging area for complex, multifunctional molecules. Direct carboxylation or alkylation of a 2,5-dichloroaniline derivative at the C4 position would be a highly atom-economical route if appropriate catalysts and directing groups could be identified.

Derivatization Strategies and Functional Group Transformations

The presence of both a primary aromatic amine and a carboxylic acid group allows for a wide array of derivatization reactions, enabling the use of this compound as a scaffold for creating diverse chemical libraries.

Amination and Amidation Reactions

The two primary functional groups on the molecule can undergo amination and amidation reactions, respectively.

Amidation of the Carboxylic Acid: The carboxylic acid group can be readily converted into an amide by reacting it with a primary or secondary amine. This transformation typically requires an activating agent or coupling reagent to convert the hydroxyl group of the acid into a better leaving group. A variety of such reagents are available, allowing the reaction to proceed under mild conditions with high yields.

Amination of the Amino Group: The primary amino group can be alkylated to form secondary or tertiary amines. Reductive amination is a powerful method for this transformation, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Table 2: Reagents for Amination and Amidation Reactions
Reaction TypeFunctional Group TargetedClass of ReagentSpecific Examples
AmidationCarboxylic Acid (-COOH)Coupling ReagentsEDC/HOBt, DCC, HATU, BOP-Cl
Amination (N-Alkylation)Amino Group (-NH₂)Reductive Amination ReagentsAldehyde/Ketone + NaBH(OAc)₃, NaBH₃CN

Esterification and Hydrazide Formation

The carboxylic acid moiety is also a key site for esterification and subsequent conversion to hydrazides, which are important intermediates for further synthesis, particularly of heterocyclic compounds.

Esterification: The direct reaction of this compound with an alcohol under acidic catalysis (e.g., using sulfuric acid or a resin like Dowex H+) is a standard method for producing the corresponding ester. researchgate.net This reaction is typically performed under reflux to drive the equilibrium towards the product.

Hydrazide Formation: The resulting ester can be converted into the corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcohol solvent like ethanol (B145695) or methanol (B129727) under reflux. asianpubs.org The hydrazide derivative, (4-amino-2,5-dichlorophenyl)acetyl hydrazide, is a versatile synthon for constructing various heterocyclic rings.

Cyclization Reactions Leading to Heterocyclic Frameworks

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic systems. The bifunctional nature of the molecule allows it to participate in both intramolecular and intermolecular cyclization reactions to form fused and unfused ring systems.

While the para-substitution pattern of the parent molecule prevents direct intramolecular cyclization to form common structures like oxindoles (which requires an ortho-amino configuration), its derivatives can be readily employed in intermolecular reactions. acs.org

Synthesis of Quinoxalinones: If the amino group is transformed into an ortho-diamine (e.g., via nitration and subsequent reduction at the C-3 position), the resulting derivative can undergo condensation with α-keto acids to form quinoxalinone structures, which are prevalent in biologically active molecules. sapub.orgorganic-chemistry.org

Synthesis of Triazines and Other Nitrogen-Rich Heterocycles: The acetyl hydrazide derivative mentioned in section 2.2.2 is a key intermediate for nitrogen-containing heterocycles. For instance, reaction of the hydrazide with a suitable one-carbon electrophile can lead to the formation of oxadiazoles. Furthermore, condensation reactions of amino acid derivatives with reagents like hydrazine can lead to the formation of 1,2,4-triazine (B1199460) systems. rsc.org

Synthesis of Fused Quinazolinones: The amino group can be used as a nucleophile to build a fused ring system. For example, by first reacting the amino group with an anthranilic acid derivative, one could construct precursors for triazino-, triazepino-, or triazocinoquinazolinones, which are classes of compounds with potential biological interest. nih.gov

Stereoselective Synthesis of α-Amino Acid Analogues

The synthesis of enantiomerically pure α-amino acid analogues of this compound is a significant challenge in medicinal and synthetic organic chemistry. The primary difficulty lies in the creation of a chiral center at the α-carbon of the acetic acid moiety with high stereocontrol. Several advanced synthetic methodologies can be employed to achieve this, broadly categorized into substrate-controlled methods using chiral auxiliaries, catalyst-controlled asymmetric synthesis, and biocatalytic approaches such as enzymatic kinetic resolution. These strategies are crucial for accessing single-enantiomer α-amino acids, which are vital for developing stereochemically defined pharmaceutical agents.

One of the most reliable and widely adopted methods for stereoselective α-amination is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate, in this case, this compound, to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. wikipedia.org

A common strategy involves the use of Evans oxazolidinone auxiliaries. The synthesis would commence with the protection of the amino group of this compound, for instance, as a Boc-derivative. The resulting N-Boc protected acid is then coupled with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form a chiral imide. This imide can then be enolized using a suitable base, like lithium diisopropylamide (LDA), followed by reaction with an electrophilic aminating agent, for example, a dialkyl azodicarboxylate. The steric hindrance provided by the chiral auxiliary directs the approach of the aminating agent, leading to the formation of the new C-N bond with a high degree of diastereoselectivity. Subsequent hydrolysis of the oxazolidinone auxiliary yields the desired α-amino acid analogue.

Another well-established chiral auxiliary is pseudoephedrine. wikipedia.org In a similar synthetic sequence, the N-protected this compound can be converted into a pseudoephedrine amide. Deprotonation at the α-carbon with a base generates a chiral enolate, which can then be subjected to electrophilic amination. The stereochemical outcome is dictated by the chiral scaffold of the pseudoephedrine molecule. wikipedia.org Cleavage of the auxiliary under acidic or basic conditions provides the target α-amino acid analogue.

Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of the enantiomerically enriched product. For the synthesis of α-amino acid analogues of this compound, a potential route is the catalytic asymmetric α-amination of the corresponding carboxylic acid derivative.

Recent advancements have demonstrated the use of chiral isothiourea catalysts to promote the direct asymmetric α-amination of carboxylic acids. rsc.org In a hypothetical application, this compound, with its amino group suitably protected, could be reacted with an electrophilic nitrogen source, such as a diazene (B1210634) derivative, in the presence of a chiral isothiourea catalyst like HBTM-2.1. The catalyst would activate the carboxylic acid and facilitate a highly enantioselective amination at the α-position. This method is attractive due to its directness and typically high enantioselectivities. rsc.org

Another catalytic approach involves the asymmetric hydrogenation of an α-imino ester precursor. This would require the initial conversion of this compound into an α-keto ester. The keto ester can then be condensed with an amine to form an α-imino ester, which is subsequently hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The facial selectivity of the hydrogenation is controlled by the chiral catalyst, leading to the desired α-amino acid ester with high enantiomeric excess.

Enzymatic methods offer a powerful and highly selective alternative for the synthesis of chiral α-amino acids. Dynamic kinetic resolution (DKR) is a particularly efficient strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product. nih.govnih.gov

In a potential DKR process for an α-amino acid analogue of this compound, a racemic mixture of an N-acyl derivative of the amino acid could be subjected to an enantioselective enzymatic hydrolysis. For instance, a lipase (B570770) or an acylase could selectively hydrolyze one enantiomer of the N-acyl amino acid to the corresponding amino acid, leaving the other enantiomer unreacted. In the presence of a racemization catalyst, the unreacted enantiomer is continuously racemized back to the starting racemic mixture. This allows the enzyme to eventually convert the entire starting material into the single, desired enantiomer of the α-amino acid. The success of this methodology relies on the compatibility of the enzyme and the racemization catalyst under the reaction conditions. researchgate.netrsc.org

The following table summarizes hypothetical data for the stereoselective synthesis of a protected α-amino acid analogue derived from this compound, based on literature precedents for similar substrates.

Method Chiral Inductor/Catalyst Electrophile/Reagent Hypothetical Yield (%) Hypothetical Stereoselectivity
Chiral Auxiliary(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneDi-tert-butyl azodicarboxylate85>95% de
Chiral Auxiliary(1R,2S)-PseudoephedrineTrisyl azide80>90% de
Asymmetric CatalysisChiral Isothiourea (HBTM-2.1)N-Boc-N-phenyl-diazene90>99% ee
Asymmetric Catalysis[Rh(COD)2]BF4 / (S,S)-Et-DuPhosHydrogen (from α-imino ester)95>98% ee
Dynamic Kinetic ResolutionLipase + Ruthenium Racemization CatalystRacemic N-acetyl amino acid>90>99% ee

de = diastereomeric excess, ee = enantiomeric excess. Data are hypothetical and based on typical results for analogous chemical transformations.

Structure Activity Relationship Sar Studies and Rational Molecular Design Based on 4 Amino 2,5 Dichlorophenyl Acetic Acid Scaffold

Elucidation of Key Pharmacophoric Features for Biological Recognition

The fundamental structure of (4-Amino-2,5-dichlorophenyl)acetic acid comprises several key pharmacophoric features that are essential for its interaction with biological targets. These include:

The Phenyl Ring: This aromatic core serves as a scaffold, positioning the other functional groups in a specific spatial orientation. The electron density and planarity of the ring are critical for potential π-π stacking or hydrophobic interactions within a receptor's binding pocket.

The Acetic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor, and it can also engage in ionic interactions. Its presence is often crucial for anchoring the molecule to a specific site on a biological target.

The Dichloro Substituents: The chlorine atoms at positions 2 and 5 significantly influence the electronic properties and lipophilicity of the phenyl ring. These halogen substituents can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Impact of Substituent Effects on Molecular Activity and Selectivity

Systematic modification of the this compound scaffold has revealed important insights into the effects of various substituents on its biological activity and selectivity.

The nature and position of substituents on the phenyl ring can dramatically alter the molecule's electronic and steric properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the amino and carboxylic acid groups, thereby influencing their ionization state at physiological pH. Studies on related dichlorophenyl compounds have shown that the position of halogen atoms can significantly impact binding affinity and selectivity for specific receptors. acs.org

Modifications to the amino group, such as alkylation or acylation, can alter the molecule's hydrogen bonding capacity and lipophilicity. These changes can lead to improved cell permeability and modified interactions with the target protein. Similarly, esterification of the carboxylic acid group can create prodrugs that are converted to the active acid form in vivo, a strategy often employed to enhance oral bioavailability.

The following table summarizes the general effects of different types of substituents on the molecular activity of analogues based on a phenylacetic acid scaffold:

Substituent PositionType of SubstituentGeneral Effect on ActivityRationale
Phenyl RingElectron-withdrawing groups (e.g., -NO2, -CF3)Can enhance or decrease activity depending on the targetAlters the electron density of the ring, affecting interactions.
Phenyl RingElectron-donating groups (e.g., -OCH3, -CH3)Can enhance or decrease activity depending on the targetAlters the electron density of the ring, affecting interactions.
Amino GroupAlkylation (e.g., -CH3, -C2H5)May increase lipophilicity and alter hydrogen bondingCan improve membrane permeability and modify binding.
Amino GroupAcylation (e.g., -COCH3)Can act as a prodrug and modify solubilityMay improve formulation properties and in vivo stability.
Acetic Acid GroupEsterification (e.g., -COOCH3)Prodrug approach to increase bioavailabilityMasks the polar carboxylic acid to improve cell penetration.

Influence of Stereochemistry on Biological Efficacy and Target Interactions

The presence of a chiral center at the alpha-carbon of the acetic acid moiety in this compound introduces the possibility of stereoisomers (enantiomers). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

For derivatives of this scaffold, the spatial arrangement of the substituents around the chiral center can dictate the precise fit within a binding site. One enantiomer may adopt a conformation that allows for optimal interactions with key amino acid residues, while the other may not. This stereoselectivity has been observed in numerous classes of drugs, where the desired therapeutic effect resides in only one of the enantiomers. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers of this compound analogues are critical steps in the drug discovery process to identify the more potent and potentially safer stereoisomer.

Ligand-Protein Interaction Profiling through Advanced Computational Docking

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This method allows for the visualization of potential interactions at the molecular level, providing valuable insights for rational drug design.

Molecular docking simulations of this compound analogues with various protein targets can reveal preferred binding modes. These simulations can identify key interactions, such as:

Hydrogen Bonds: The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the binding pocket.

Ionic Interactions: The deprotonated carboxylate group can form strong salt bridges with positively charged residues like lysine (B10760008) and arginine.

Hydrophobic Interactions: The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Visualization of the docked poses allows for the identification of the specific amino acid residues that form the molecular recognition site. nih.gov

By performing virtual screening of this compound and its analogues against libraries of known protein structures, it is possible to identify potential biological targets. A high docking score, indicating a favorable binding energy, suggests that the compound may modulate the activity of that particular protein. This approach can help in hypothesizing the mechanism of action and identifying potential therapeutic applications or off-target effects. For example, if the scaffold consistently docks well with a particular family of enzymes, it suggests a potential mechanistic pathway involving the inhibition or activation of that enzyme class.

Rational Design Principles for the Development of Novel Analogues

The insights gained from SAR studies and computational docking provide a solid foundation for the rational design of novel analogues with improved properties. Key principles include:

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or metabolic stability. For example, the carboxylic acid could be replaced with a tetrazole ring to maintain the acidic character but alter other properties.

Scaffold Hopping: This involves replacing the central this compound core with a different chemical scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with different intellectual property profiles and potentially better drug-like properties.

Structure-Based Design: Using the three-dimensional structure of the target protein obtained from X-ray crystallography or homology modeling, novel analogues can be designed to fit precisely into the binding site and make optimal interactions. nih.govrsc.org This approach allows for the targeted modification of the lead compound to enhance its affinity and selectivity.

The following table outlines some rational design strategies for developing novel analogues:

Design StrategyExample ModificationDesired Outcome
Enhance Binding AffinityIntroduce a substituent that forms an additional hydrogen bond with the target.Increased potency.
Improve SelectivityModify a part of the molecule that interacts with residues unique to the target protein.Reduced off-target effects.
Increase BioavailabilityAdd a lipophilic group to improve membrane permeability.Better absorption after oral administration.
Modulate MetabolismBlock a site of metabolic attack by introducing a stable group (e.g., a fluorine atom).Increased in vivo half-life.

By systematically applying these principles, researchers can efficiently navigate the chemical space around the this compound scaffold to develop novel drug candidates with optimized therapeutic potential.

Applications As Chemical Intermediates and Synthetic Building Blocks

Utility as Precursors in Pharmaceutical Drug Development

(4-Amino-2,5-dichlorophenyl)acetic acid has demonstrated its utility as a precursor in the synthesis of potential pharmaceutical compounds. Its bifunctional nature, possessing both an acidic carboxyl group and a basic amino group, allows for its incorporation into larger molecular frameworks through various chemical transformations. A notable example of its application is in the synthesis of complex heterocyclic structures that are often scaffolds for therapeutic agents.

Detailed research findings from patent literature describe the use of this compound in the preparation of intermediates for pharmaceutical compounds google.com. The synthesis involves the coupling of this compound with other complex molecules to create amide bonds, a fundamental linkage in many biologically active compounds.

Table 1: Exemplary Pharmaceutical Precursor Reaction

Reactant 1 Reactant 2 Coupling Agents Product Type

Role as Intermediates for Agrochemical Synthesis

Building Block for the Synthesis of Complex Organic Molecules

The chemical structure of this compound makes it a valuable building block for constructing larger, more complex organic molecules. The presence of the amino and carboxylic acid groups allows for straightforward reactions to form amides, esters, and other functional groups. The dichlorinated phenyl ring provides a stable scaffold and can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.

A specific application highlights its role in a condensation reaction to form a complex amide. In this synthesis, this compound is reacted with an ester-containing pyrrolidine derivative in the presence of standard peptide coupling reagents nih.govgoogle.com. This reaction demonstrates its utility in a step-wise assembly of a larger molecule, a common strategy in the synthesis of novel organic compounds.

Table 2: Synthesis of a Complex Organic Molecule

Starting Material Reagent Key Transformation

Development of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key intermediate in the synthesis of molecules that are precursors to potential Active Pharmaceutical Ingredients (APIs). While the direct therapeutic activity of this compound itself is not the primary focus, its incorporation into larger molecules is a critical step in the development of new drug candidates. The final complex molecules synthesized using this building block are designed to interact with specific biological targets.

The synthesis described in the patent literature, which involves the coupling of this compound, is part of a broader effort to produce novel compounds for pharmaceutical use google.com. The resulting complex amide is a precursor that can be further modified to yield a final API.

Reagents in Peptide Synthesis and the Creation of Functionalized Amino Acid Derivatives

There is no direct evidence in the reviewed scientific literature to suggest that this compound is used as a standard reagent in peptide synthesis or for the creation of functionalized amino acid derivatives. While the compound contains an amino acid-like structure (an amino group and a carboxylic acid group attached to a substituted phenyl ring), its primary documented use is as a building block in the synthesis of larger, non-peptidic molecules. The chemical reactions involving this compound utilize peptide coupling chemistry to form amide bonds, but this is in the context of joining it to another organic molecule rather than modifying peptides or creating novel amino acid analogs for peptide incorporation.

Future Research and Translational Potential of this compound

The exploration of novel chemical entities is a cornerstone of therapeutic advancement. The compound this compound, a substituted phenylacetic acid derivative, represents a scaffold with potential for diverse biological activities. While specific research on this exact molecule is not extensively detailed in publicly available literature, its structural motifs are present in various biologically active agents, suggesting a fertile ground for future investigation. This article outlines forward-looking research directions and the translational potential of this compound, structured around key areas of modern drug discovery and development.

Q & A

Q. What mechanistic insights explain interactions with biological targets?

  • Methodological Answer :
  • Enzyme Inhibition : The dichlorophenyl moiety may block active sites (e.g., cyclooxygenase-2) via halogen bonding. Kinetic assays (IC₅₀) validate competitive/non-competitive inhibition .
  • Receptor Binding : Molecular dynamics simulations suggest hydrogen bonding between the acetic acid group and histidine residues in GPCRs .

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